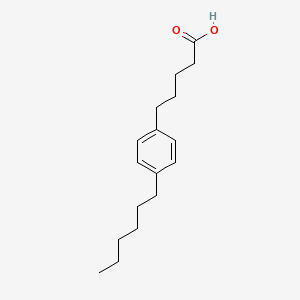

5-(4-Hexylphenyl)pentanoic acid

Description

Contextualizing Aromatic Fatty Acids in Contemporary Chemical Research

Aromatic fatty acids are characterized by the presence of an aromatic ring within their structure, a feature that distinguishes them from their more common aliphatic counterparts. This structural motif imparts unique chemical and physical properties, leading to a wide range of applications.

Historically, short-chain ω-phenylalkanoic acids such as phenylacetic acid and 3-phenylpropanoic acid have been identified in natural sources like plant fragrances and mammalian exocrine secretions. wikipedia.org More complex aromatic fatty acids have also been discovered in various organisms. For instance, 13-phenyltridecanoic acid is a major component of the seed lipids in plants of the Araceae family. wikipedia.org Halophilic bacteria have been found to contain even-carbon chain ω-phenylalkanoic acids. wikipedia.org

The applications of aromatic fatty acids are diverse. Some, like rubrenoic acids isolated from Alteromonas rubra, have shown potential as bronchodilators. wikipedia.org Others, such as serpentene produced by Streptomyces, exhibit antibacterial properties. wikipedia.org Furthermore, certain prenylated benzoic acid derivatives have demonstrated moderate antiplasmodial and trypanocidal activities. wikipedia.org

In the realm of materials science, there is a growing interest in producing aromatic polyesters from phenylalkanoic acids using bacteria like Pseudomonas putida. researchgate.net Additionally, the conversion of fatty acids into aromatic hydrocarbons is being explored for the production of high-caloricity bio-aviation fuels. rsc.org

Significance of Pentanoic Acid Scaffolds in Organic Synthesis and Functional Material Design

The pentanoic acid scaffold, a five-carbon carboxylic acid, is a valuable building block in organic synthesis and the design of functional materials. merckmillipore.comsigmaaldrich.comnih.gov Its versatility allows for the creation of a wide array of derivatives with tailored properties. google.comresearchgate.netnih.gov

In medicinal chemistry, pentanoic acid derivatives are being investigated for various therapeutic applications. For instance, certain derivatives have been synthesized as potential anti-inflammatory agents. nih.gov Others are being explored as agonists for free fatty acid receptors, which are targets for treating type 2 diabetes. mdpi.com The core structure of pentanoic acid can be modified to create diverse compound libraries, which is a crucial step in drug discovery. longdom.org

The utility of the pentanoic acid scaffold extends to the development of functional materials. By modifying this basic structure, researchers can fine-tune the physicochemical properties of materials for applications in electronics, catalysis, and biomaterials. longdom.org For example, the synthesis of sugar esters from fatty acids, including those derived from bacterially produced polyesters, has been shown to yield compounds with antimicrobial activity. mdpi.com

The synthesis of pentanoic acid and its derivatives can be achieved through various methods, including biotechnological approaches. For instance, microorganisms can be used to produce pentanoic acid from renewable resources like ethanol (B145695) and propionic acid. google.com Chemical methods, such as the conversion of γ-valerolactone (GVL) using a bifunctional catalyst, also offer sustainable routes to this important chemical. rsc.org

Overview of Current Research Trajectories and Future Directions for Phenylalkanoic Acids

Research into phenylalkanoic acids is currently following several promising trajectories, driven by their potential in both medicine and materials science. A key area of focus is the development of novel therapeutic agents. For example, [(heteroarylamino)phenyl]alkanoic acids are being investigated as potent anti-inflammatory drugs with reduced side effects. nih.gov

Another significant research direction is the use of phenylalkanoic acids in the creation of advanced materials. The synthesis of aromatic polyesters from these acids is a notable example, with potential applications in biodegradable plastics. researchgate.net The ability to produce these polymers through microbial fermentation offers a sustainable alternative to petroleum-based plastics.

Future research is likely to concentrate on several key areas:

Biocatalysis: The use of enzymes and whole-cell systems for the synthesis of phenylalkanoic acids and their derivatives is a growing field. nih.gov This approach offers advantages such as milder reaction conditions, higher selectivity, and environmental friendliness.

Sustainable Production: Developing methods to produce phenylalkanoic acids from renewable feedstocks is a major goal. nih.govacs.org This includes the use of biomass and waste oils as starting materials.

Scaffold Remodeling: Advanced synthetic techniques are being employed to modify the basic structure of phenylalkanoic acids, allowing for the creation of new molecules with unique properties. longdom.org This includes late-stage functionalization, which enables the diversification of complex molecules.

New Applications: Researchers are continuously exploring new applications for phenylalkanoic acids, from their use in fragrances and cosmetics to their potential as antifungal agents. wikipedia.orggoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C17H26O2 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

5-(4-hexylphenyl)pentanoic acid |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-8-15-11-13-16(14-12-15)9-6-7-10-17(18)19/h11-14H,2-10H2,1H3,(H,18,19) |

InChI Key |

IOKQOWPHCJWXOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)CCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis and Key Disconnections for the 5-(4-Hexylphenyl)pentanoic Acid Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections. The primary C-C bond formations involve the attachment of the hexyl group and the pentanoic acid side chain to the central phenyl ring.

Key Disconnections:

Disconnection 1 (C-C bond of the side chain): The bond between the phenyl ring and the pentanoic acid chain can be disconnected. This suggests a precursor such as a (4-hexylphenyl) halide or boronic acid and a five-carbon chain synthon.

Disconnection 2 (C-C bond of the alkyl group): The bond between the phenyl ring and the hexyl group can be disconnected. This points towards a phenyl derivative with a pentanoic acid side chain (or its precursor) and a six-carbon alkylating agent.

Disconnection 3 (Functional Group Interconversion): The carboxylic acid group itself represents a key disconnection point, suggesting its formation from a precursor functional group like an aldehyde, nitrile, or ester in the final steps of the synthesis.

These disconnections pave the way for several synthetic strategies, which will be explored in the subsequent sections.

Approaches for Incorporating the 4-Hexylphenyl Moiety

The formation of the 4-hexylphenyl core is a critical step in the synthesis of the target molecule. This can be achieved through various carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Formation Strategies (e.g., Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming C-C bonds between aromatic rings and alkyl chains. unibo.itunibo.it

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (e.g., 4-bromophenylpentanoic acid derivative) with an alkylboronic acid (e.g., hexylboronic acid) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is known for its high functional group tolerance, allowing for the presence of the carboxylic acid moiety (or a protected form) during the coupling. organic-chemistry.org

Grignard Reaction: A classic approach involves the reaction of a Grignard reagent, such as hexylmagnesium bromide, with a suitable electrophile. mnstate.eduwikipedia.orgwisc.edu For instance, reacting hexylmagnesium bromide with a protected 4-bromobenzaldehyde, followed by further elaboration of the aldehyde to the pentanoic acid side chain, is a viable route. leah4sci.com

Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction can be employed by reacting a suitable aromatic precursor with hexanoyl chloride in the presence of a Lewis acid catalyst like AlCl₃. jlu.edu.cnsigmaaldrich.commasterorganicchemistry.com The resulting ketone can then be reduced to the hexyl group via methods like the Clemmensen or Wolff-Kishner reduction. youtube.com

Table 1: Comparison of C-C Bond Formation Strategies

| Reaction | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | High functional group tolerance, mild reaction conditions. wikipedia.orgorganic-chemistry.orglibretexts.org | Availability and cost of boronic acids. |

| Grignard Reaction | Readily available starting materials. mnstate.eduwikipedia.org | Sensitive to protic functional groups, requiring protection strategies. leah4sci.com |

| Friedel-Crafts Acylation | Utilizes common and inexpensive reagents. jlu.edu.cnsigmaaldrich.com | Can lead to rearrangements and requires a subsequent reduction step. youtube.com |

Stereoselective Synthesis of Analogues

While this compound itself is achiral, the synthesis of chiral analogues, for instance, with stereocenters on the pentanoic acid chain, is of significant interest. Stereoselective methods can be employed to control the configuration of these centers. For example, asymmetric hydrogenation of an unsaturated precursor or the use of chiral auxiliaries during alkylation reactions can introduce stereoselectivity. cornell.edu The development of catalytic asymmetric methods for the synthesis of α-chiral carboxylic acids is an active area of research.

Functional Group Interconversions on the Aromatic and Aliphatic Components

Functional group interconversions (FGIs) are crucial for elaborating the initial building blocks into the final target molecule.

Formation of the Carboxylic Acid: A common strategy involves the oxidation of a precursor functional group. For example, a 4-hexylbenzaldehyde intermediate can be oxidized to the corresponding benzoic acid, which can then be further elaborated. mdpi.com Alternatively, a primary alcohol on the side chain can be oxidized to the carboxylic acid. The hydrolysis of nitriles or esters attached to the 4-hexylphenyl scaffold is another effective method for generating the carboxylic acid. numberanalytics.com

Elaboration of the Side Chain: The pentanoic acid side chain can be constructed through various methods. A Wittig reaction between a (4-hexylphenyl)aldehyde and a suitable phosphonium (B103445) ylide can introduce the carbon backbone, which is then reduced and hydrolyzed. chemicalbook.com Another approach is the alkylation of a malonic ester with a (4-hexylphenyl)methyl halide, followed by hydrolysis and decarboxylation.

Scalable Synthesis and Process Optimization for Research-Scale Production

Transitioning a synthetic route from a laboratory-scale to a research-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility. nih.gov

Key Optimization Parameters:

Solvent Selection: Choosing an appropriate solvent that is effective, safe, and environmentally benign is crucial.

Catalyst Loading: In catalyzed reactions, minimizing the amount of catalyst without compromising yield and reaction time is economically and environmentally beneficial.

Temperature and Pressure Control: Ensuring consistent temperature and pressure is vital for controlling reaction kinetics and preventing side reactions.

Purification Methods: Developing a robust and scalable purification protocol, such as crystallization or distillation, is essential to obtain the product with the desired purity.

Process optimization often involves a systematic study of these parameters to identify the optimal conditions for the synthesis. researchgate.net

Green Chemistry Principles in the Synthesis of Aromatic Carboxylic Acids

The principles of green chemistry aim to design chemical processes that are environmentally friendly and sustainable. digitellinc.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. unibo.it For instance, catalytic reactions are generally more atom-economical than stoichiometric ones.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a key aspect of green chemistry. rsc.orgscilit.com Palladium-catalyzed cross-coupling reactions have been successfully performed in aqueous media. rsc.org

Catalysis: The use of catalysts, especially those that can be recycled and reused, is preferred over stoichiometric reagents. unibo.itunibo.it This reduces waste and often leads to more efficient processes.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.

By incorporating these principles, the synthesis of this compound and other aromatic carboxylic acids can be made more sustainable.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group, readily undergoing a variety of transformations to yield a range of derivatives.

The carboxylic acid moiety of 5-(4-hexylphenyl)pentanoic acid can be readily converted into esters, amides, and anhydrides through established synthetic protocols.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid, yields the corresponding ester. masterorganicchemistry.com This process, known as Fischer esterification, is an equilibrium-driven reaction. masterorganicchemistry.commasterorganicchemistry.com To achieve high yields of the ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com The intramolecular version of this reaction can lead to the formation of cyclic esters, known as lactones, particularly when forming five- or six-membered rings. masterorganicchemistry.com For example, the esterification of (4-hydroxy-5-alkylphenyl)-alkanoic acids has been documented in the synthesis of stabilizers for organic materials.

Amidation: The formation of amides from this compound can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires activation of the carboxylic acid, for instance, by converting it to a more reactive acid chloride. organic-chemistry.org Direct condensation of the carboxylic acid and amine is also possible but often requires high temperatures. organic-chemistry.org Various modern coupling reagents have been developed to facilitate amide bond formation under mild conditions. organic-chemistry.org

Anhydride Formation: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of this compound, often requiring high temperatures or a dehydrating agent. A more common and milder laboratory method involves the reaction of the carboxylate salt of the acid with an acid chloride. libretexts.orgslideshare.net For instance, reacting the sodium salt of this compound with its corresponding acid chloride would yield the symmetrical anhydride. Mixed anhydrides can also be prepared using this methodology. libretexts.org

Table 1: Key Derivatization Reactions of this compound

| Derivative | Reactant | General Conditions |

|---|---|---|

| Ester | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), heat |

| Amide | Amine (R'R''NH) | Activation of carboxylic acid or heat |

| Anhydride | Carboxylate/Acid Chloride | Reaction of carboxylate with acid chloride |

The carboxylic acid group can undergo both reduction and, under specific conditions, oxidative decarboxylation.

Reduction: The carboxylic acid functional group of this compound can be reduced to a primary alcohol, 5-(4-hexylphenyl)pentan-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comorgosolver.comlibretexts.orgambeed.com The reaction proceeds via a hydride attack on the carbonyl carbon. orgosolver.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org During the reduction with LiAlH₄, an aldehyde is formed as an intermediate, but it is immediately further reduced to the alcohol and cannot be isolated. libretexts.org

Oxidation: The carboxyl group of a carboxylic acid is already in a high oxidation state (+3). stackexchange.com Therefore, it is resistant to further oxidation under typical conditions. quora.comumn.edu Under harsh oxidizing conditions, carboxylic acids can undergo decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.orgstackexchange.com This is not a simple oxidation of the carbon atom while it remains in the molecule.

Chemical Transformations Involving the Aromatic Ring System

The phenyl ring in this compound is susceptible to electrophilic attack, and the hexyl side-chain can undergo oxidation at the benzylic position.

The substituents on the benzene (B151609) ring dictate the regioselectivity and rate of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound has two substituents that influence the outcome of electrophilic aromatic substitution reactions. The hexyl group is an alkyl group, which is an activating, ortho-, para-director. wikipedia.orgchadsprep.com It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and increasing the reaction rate compared to benzene. masterorganicchemistry.comlibretexts.org Conversely, the pentanoic acid side chain is a deactivating group due to the electron-withdrawing nature of the carboxylic acid, and it directs incoming electrophiles to the meta position relative to its point of attachment. libretexts.org

Given these opposing effects, the position of electrophilic attack will be determined by the stronger directing group, which is the activating hexyl group. Therefore, electrophiles are expected to substitute at the positions ortho to the hexyl group (and meta to the pentanoic acid chain). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com The general mechanism for EAS involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. byjus.commasterorganicchemistry.comlibretexts.orgbyjus.comlibretexts.org

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common and generally requires the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring, positioned ortho or para to a good leaving group. youtube.com Since this compound contains an electron-donating hexyl group and a weakly deactivating pentanoic acid group, and lacks a suitable leaving group on the aromatic ring, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. The mechanism for NAS typically involves the attack of a nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex, followed by the departure of the leaving group. youtube.com

The hexyl group attached to the phenyl ring is susceptible to oxidation at the benzylic position (the carbon atom directly attached to the ring). Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the entire alkyl chain to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. numberanalytics.compressbooks.publibretexts.orgucalgary.ca Therefore, treatment of this compound with a strong oxidizing agent would be expected to convert the hexyl group into a carboxyl group, yielding 4-(4-carboxybutyl)benzoic acid. The mechanism of this reaction is complex but is believed to proceed through a benzylic radical intermediate. pressbooks.pubkhanacademy.org

Table 2: Predicted Products of Reactions on the Aromatic System

| Reaction Type | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-(2-Hexyl-5-nitrophenyl)pentanoic acid and 5-(3-Hexyl-4-nitrophenyl)pentanoic acid |

| Bromination | Br₂, FeBr₃ | 5-(2-Bromo-4-hexylphenyl)pentanoic acid and 5-(3-Bromo-4-hexylphenyl)pentanoic acid |

| Side-Chain Oxidation | KMnO₄, heat | 4-(4-Carboxybutyl)benzoic acid |

Mechanistic Studies of Reactions in Homogeneous and Heterogeneous Systems

The mechanisms of the primary reactions involving this compound are well-established in organic chemistry.

The Fischer esterification proceeds through a series of protonation and deprotonation steps. byjus.comchemguide.co.ukshaalaa.comlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

The mechanism of electrophilic aromatic substitution involves a two-step process. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.orgdalalinstitute.com In the first, rate-determining step, the aromatic π-system attacks the electrophile, breaking the aromaticity and forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Benzylic oxidation of the hexyl group is understood to occur via a free-radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position, which is the weakest C-H bond in the alkyl chain due to the resonance stabilization of the resulting benzylic radical. pressbooks.publibretexts.orgkhanacademy.org This radical then reacts further with the oxidizing agent in a series of steps to ultimately form the carboxylic acid.

Derivatization and Analog Synthesis for Advanced Research Applications

Design Principles for Structural Modulation and Property Tuning

The rational design of analogs of 5-(4-Hexylphenyl)pentanoic acid involves systematic alterations to its core structure, specifically targeting the alkyl chain and the phenyl ring. These modifications are intended to precisely control the molecule's size, shape, flexibility, and electronic distribution, thereby influencing its interactions with biological systems or its performance in material applications.

Modifications of the Alkyl Chain Length and Branching

The length and branching of the alkyl chain in fatty acid derivatives play a crucial role in determining their physical and biological properties. drexel.eduresearchwithrowan.com Variations in the n-pentanoic acid chain of this compound can significantly impact its lipophilicity, conformational flexibility, and spatial orientation.

Key Research Findings:

Influence on Physicochemical Properties: Studies on fatty acid-functionalized systems have shown that increasing the alkyl chain length generally leads to a decrease in density and an increase in the coefficient of volume thermal expansion. drexel.eduresearchwithrowan.com Conversely, viscosity tends to increase with a longer alkyl chain. researchgate.net These changes are critical in the context of developing polymeric materials or formulations where physical characteristics are paramount.

Impact on Biological Activity: In the realm of bioactive molecules, the length of the fatty acid chain is a key determinant for protraction in vivo. nih.gov For instance, in peptide-drug conjugates, the alkyl chain length can influence binding to plasma proteins like albumin, thereby extending the half-life of the therapeutic agent. nih.gov Shorter or branched chains may alter the binding affinity and specificity for biological targets. The introduction of branched chains can also affect the molecule's metabolic stability by sterically hindering enzymatic degradation.

Substituent Effects on the Phenyl Ring for Electronic and Steric Control

The phenyl ring of this compound serves as a versatile scaffold for introducing substituents that can modulate the molecule's electronic and steric properties. rsc.org The nature and position of these substituents can have a profound impact on reactivity, intermolecular interactions, and biological activity. pressbooks.pubfiveable.me

Table 1: Effects of Phenyl Ring Substituents

| Substituent Type | Examples | Effects |

| Electron-Donating Groups (EDGs) | -OH, -OR, -NH2, -Alkyl | Increase electron density in the ring, activating it towards electrophilic substitution. Can enhance π-π stacking interactions. fiveable.me |

| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -C=O, Halogens | Decrease electron density, deactivating the ring towards electrophilic substitution. Can introduce specific polar interactions. pressbooks.pub |

| Steric Hindrance | Bulky alkyl groups, ortho-substituents | Can influence the conformation of the molecule and restrict its ability to bind to a target site. rsc.org |

Research Insights:

Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron distribution of the phenyl ring. pressbooks.pubfiveable.me EDGs increase the ring's electron density, potentially enhancing interactions with electron-deficient biological targets, while EWGs have the opposite effect. pressbooks.pubresearchgate.net This electronic tuning is a fundamental strategy in optimizing ligand-receptor binding.

Steric Control: The size and position of substituents on the phenyl ring introduce steric hindrance, which can be strategically employed to control the molecule's conformation and orientation. rsc.org For example, placing a bulky group at a specific position can favor a particular rotational isomer or prevent unwanted interactions. This steric control is critical for achieving selectivity for a specific biological target.

Synthesis of Conjugates for Interdisciplinary Research

The carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, thereby creating hybrid structures with novel properties for interdisciplinary research. This approach allows for the combination of the unique characteristics of the aromatic fatty acid with those of other chemical entities, such as peptides, polymers, or fluorescent dyes.

A common strategy involves the activation of the carboxylic acid, for example, by converting it into an acyl chloride or an active ester, which can then readily react with nucleophiles like amines or alcohols on the target molecule. Recent synthetic methodologies, such as copper-catalyzed cascade reactions, have also been developed to synthesize pyrazolyl pentanoic acid derivatives, showcasing advanced strategies for creating complex molecular libraries. nih.gov

Preparation of Functionalized Precursors for Polymeric Systems

Aromatic dicarboxylic acids and their derivatives are important monomers for the synthesis of high-performance polymers. mdpi.comnih.gov While not a dicarboxylic acid itself, this compound can be chemically modified to serve as a functionalized precursor for polymeric systems. For instance, the phenyl ring could be further functionalized with another reactive group, or the existing carboxylic acid could be used to initiate polymerization or be incorporated as a pendant group.

The synthesis of such precursors often involves multi-step reactions. For example, the aromatic ring could undergo electrophilic substitution to introduce a second functional group, such as a hydroxyl or amino group, which could then be used in polymerization reactions. The resulting polymers might exhibit unique properties conferred by the long hexylphenyl side chain, such as increased hydrophobicity or modified thermal properties. Research into furan-based polymers from precursors like 2,5-furandicarboxylic acid demonstrates the potential for creating sustainable polymers with tunable properties, a principle that can be applied to other aromatic acid precursors. mdpi.comnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Aromatic Fatty Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For aromatic fatty acids, SAR explores how modifications to the aromatic ring, the aliphatic chain, and the carboxylic acid group influence their efficacy and selectivity. nih.govresearchgate.net

Key Areas of Investigation in SAR for Aromatic Fatty Acids:

Aromatic System: The nature of the aromatic core (e.g., phenyl, naphthyl, or heterocyclic) and the pattern of substitution are critical. The position and electronic nature of substituents can dramatically alter binding affinity and activity.

Acidic Head Group: The carboxylic acid is often essential for interaction with the biological target, frequently forming ionic bonds or hydrogen bonds. Modifications to this group, such as esterification or amide formation, can probe the importance of the acidic proton and the carbonyl oxygen.

Systematic studies involving the synthesis and biological evaluation of a series of analogs allow researchers to build a comprehensive SAR model. This model can then guide the design of new derivatives with improved potency and selectivity. For instance, research on glucagon-like peptide-1 derivatives has highlighted the importance of fatty acid length for in vivo protraction. nih.gov Similarly, studies on other fatty acid derivatives have shown that their biological functions, including antibacterial and cytotoxic effects, are closely tied to their chemical structures. mdpi.com

Spectroscopic and Advanced Analytical Research Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic compounds like 5-(4-Hexylphenyl)pentanoic acid. jetir.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy: Proton NMR gives information on the number of different types of protons, their relative numbers, and their proximity to one another. libretexts.org For this compound, the spectrum is predicted to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the hexyl and pentanoic acid chains, and the acidic proton of the carboxyl group. The aromatic region (typically 7.0-9.0 ppm) would likely display a pattern characteristic of a para-disubstituted benzene (B151609) ring, often appearing as two distinct "doublets" if the electronic effects of the two substituents are different enough. youtube.comreddit.com The protons on the carbons adjacent to the aromatic ring and the carboxyl group would be shifted downfield (to a higher ppm value) due to deshielding effects. libretexts.org

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. mnstate.edu Each chemically unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show signals for the carboxyl carbon (typically in the 170-185 ppm range), the aromatic carbons (120-150 ppm), and the various aliphatic carbons of the two side chains (10-40 ppm).

The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and complete structure of the molecule.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 175.0 - 180.0 |

| Aromatic C-H (para-substituted) | 7.0 - 7.3 (multiplet, 4H) | 128.0 - 142.0 |

| Benzylic CH₂ (Hexyl chain) | 2.5 - 2.7 (triplet) | 35.0 - 40.0 |

| Benzylic CH₂ (Pentanoic chain) | 2.5 - 2.7 (triplet) | 35.0 - 40.0 |

| Aliphatic CH₂ (Hexyl chain) | 1.2 - 1.6 (multiplet) | 22.0 - 32.0 |

| Aliphatic CH₂ (Pentanoic chain) | 1.6 - 2.4 (multiplet) | 24.0 - 34.0 |

| Terminal CH₃ (Hexyl chain) | 0.8 - 1.0 (triplet) | 13.0 - 15.0 |

Mass Spectrometry (MS) Techniques for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

For this compound (molecular formula C₁₇H₂₆O₂), high-resolution mass spectrometry (HRMS) can determine the exact molecular weight (262.1933 g/mol ), which confirms the elemental composition. The molecular ion peak (M⁺) is a key indicator in the mass spectrum. mtoz-biolabs.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺). youtube.comwhitman.eduwhitman.edu The alkyl side chains can undergo cleavage, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org A prominent fragmentation would be cleavage at the benzylic position, which is the bond between the aromatic ring and the alkyl chain, due to the stability of the resulting benzylic carbocation.

MS is also a sensitive tool for assessing sample purity. The presence of peaks corresponding to impurities can be readily detected. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly effective for purity assessment, as they combine the separation power of chromatography with the detection specificity of MS. almacgroup.comacs.org

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z |

| Molecular Ion [M]⁺ | 262.19 |

| Loss of hydroxyl group [M-OH]⁺ | 245.19 |

| Loss of carboxyl group [M-COOH]⁺ | 217.19 |

| Benzylic cleavage (loss of C₅H₁₁) | 191.15 |

| Benzylic cleavage (loss of C₄H₈COOH) | 161.13 |

| McLafferty Rearrangement (Carboxylic Acid) | Varies |

Advanced Chromatographic Methods (HPLC, GPC) for Separation and Quantification in Complex Mixtures

Chromatography is a fundamental technique for separating the components of a mixture. jordilabs.com For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate, identify, and quantify each component in a mixture. phenomenex.com Given the nonpolar nature of the hexylphenyl group, reversed-phase HPLC (RP-HPLC) would be the method of choice. wikipedia.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water with acetonitrile or methanol. uhplcs.com this compound, being relatively nonpolar, would be well-retained on the column and could be effectively separated from more polar or less polar impurities. chromatographyonline.com Quantification is achieved by comparing the peak area of the analyte to that of a known standard. This method is crucial for quality control, ensuring the purity of a synthesized batch or quantifying the compound in a complex matrix like a biological sample. aocs.orghplc.eucreative-proteomics.comcerealsgrains.orgnih.gov

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their size or hydrodynamic volume. wikipedia.orgchromtech.com While HPLC separates based on chemical interactions, GPC separates based on physical size as molecules pass through a column packed with porous gel beads. slideshare.net Larger molecules elute first because they cannot enter the pores, while smaller molecules have a longer path and elute later. shimadzu.cominfinitalab.com GPC is not typically used for the analysis of small molecules like this compound itself, but it would be the primary method for analyzing this compound if it were part of a larger polymer or oligomer, for example, as a monomer unit or an additive. In that context, GPC would be used to determine the molecular weight distribution of the polymer. chromtech.com

Interactive Table: Typical HPLC Conditions for Analysis of this compound

| Parameter | Condition |

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Column | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrations of molecules to identify the functional groups present. These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. echemi.com For this compound, the IR spectrum would show highly characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid group. orgchemboulder.com A strong, sharp absorption band between 1690 and 1760 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. pressbooks.pubvscht.cz Additional characteristic peaks would include C-H stretches from the alkyl chains (below 3000 cm⁻¹) and the aromatic ring (just above 3000 cm⁻¹), and C=C stretching vibrations from the aromatic ring around 1600 and 1450-1500 cm⁻¹. vscht.czorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a monochromatic light source (laser) interacts with molecular vibrations, resulting in the energy of the laser photons being shifted. stellarnet.usstellarnet.us The Raman spectrum provides a fingerprint of a molecule. renishaw.com For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of the nonpolar parts of the molecule. It would clearly show the C-H stretching modes of the alkyl and aromatic groups (~2800-3100 cm⁻¹), the aromatic ring C=C stretching (~1600 cm⁻¹), and the C-C backbone stretching of the alkyl chains. stellarnet.usrenishaw.com While the C=O stretch is visible, it is typically weaker in Raman than in IR. The complementary nature of IR and Raman provides a more complete picture of the molecule's functional groups. physicsopenlab.org

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | IR | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | IR / Raman | 3000 - 3100 | Medium / Strong |

| C-H Stretch (Aliphatic) | IR / Raman | 2850 - 2960 | Strong / Strong |

| C=O Stretch (Carboxylic Acid) | IR | 1690 - 1760 | Strong, Sharp |

| C=C Stretch (Aromatic Ring) | IR / Raman | 1450 - 1600 | Medium / Strong |

| C-O Stretch (Carboxylic Acid) | IR | 1210 - 1320 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an experimental science used to determine the precise three-dimensional atomic and molecular structure of a crystal. wikipedia.orglibretexts.org The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. azolifesciences.com By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the exact positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orgyoutube.com

For this compound, obtaining a single crystal suitable for X-ray analysis would be the first and often most challenging step. nih.gov If a suitable crystal were grown, X-ray crystallography would provide unambiguous proof of the molecular structure in the solid state. It would reveal:

The precise conformation of the hexyl and pentanoic acid chains.

The planarity of the phenyl ring.

The exact bond lengths and angles of the entire molecule.

The intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state.

The way the molecules pack together to form the crystal lattice.

This technique is considered the "gold standard" for structure determination, providing a level of detail that is unattainable with other methods. nih.gov However, as of now, there is no publicly available crystal structure for this compound in crystallographic databases.

Integration of Multidimensional Analytical Techniques in Chemical Research

Modern chemical research often relies on the integration, or "hyphenation," of multiple analytical techniques to analyze complex mixtures with high efficiency and certainty. scientiaricerca.com These hyphenated techniques physically connect a separation method with a spectroscopic detection method. jetir.orgnih.gov

For the analysis of a sample containing this compound, several hyphenated techniques would be invaluable:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful and widely used hyphenated techniques. An HPLC system separates the components of a mixture, and the eluent flows directly into a mass spectrometer. This allows for the determination of the molecular weight and fragmentation pattern of each separated component, providing both quantification and structural identification in a single analysis.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): In this technique, the HPLC is coupled to an NMR spectrometer. scientiaricerca.com After separation on the HPLC column, fractions can be directly analyzed by NMR. This provides complete structural elucidation of each component in a complex mixture without the need for prior isolation. nih.gov

LC-NMR-MS: In some advanced applications, all three techniques are combined. This provides the separation power of HPLC along with the complementary structural information from both MS and NMR, offering an unparalleled level of analytical detail for complex sample analysis. jetir.org

These multidimensional approaches are crucial in fields like metabolomics, natural product discovery, and pharmaceutical analysis, where target compounds are often present in low concentrations within intricate biological or chemical matrices.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to solve the electronic Schrödinger equation, providing detailed information about a molecule's electronic structure and energy. northwestern.edu Methods like Hartree-Fock (HF), Density Functional Theory (DFT), and post-HF methods are used to determine properties such as molecular orbital energies, electron density distribution, and thermodynamic stability. gatech.edugatech.edu

For 5-(4-Hexylphenyl)pentanoic acid, these calculations can elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The calculations also reveal the distribution of electron density, highlighting the electron-rich aromatic ring and carboxyl group, which are key to its chemical behavior. Energetic calculations can predict bond dissociation energies, heats of formation, and the relative stability of different isomers or conformers.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and electronic transitions. A larger gap implies greater stability. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Heat of Formation | -550 kJ/mol | Represents the change in enthalpy during the formation of the compound from its constituent elements. |

Molecular Dynamics Simulations of Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. stanford.edu By solving Newton's equations of motion, MD simulations provide a dynamic picture of the conformational landscape of this compound, revealing how its flexible alkyl and pentanoic acid chains move and interact with their environment. researchgate.net

These simulations are crucial for understanding the range of shapes (conformations) the molecule can adopt. The hexyl chain and the pentanoic acid chain can rotate around their single bonds, leading to numerous conformers with different energies. MD simulations can map these conformational states and the energy barriers between them. Furthermore, MD is used to model intermolecular interactions. For this compound, key interactions include hydrogen bonding via the carboxylic acid group and van der Waals forces, particularly the hydrophobic interactions of the hexylphenyl moiety. nih.gov These interactions govern how the molecules self-assemble or bind to other molecules. nih.gov

Table 2: Key Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Description |

| Hydrogen Bonding | Carboxylic acid (-COOH) | The hydroxyl proton can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, leading to dimer formation or interaction with polar solvents. nih.gov |

| Hydrophobic Interactions | Hexyl chain, Phenyl ring | These nonpolar parts of the molecule tend to aggregate in aqueous environments to minimize contact with water. |

| Van der Waals Forces | Entire molecule | These include dipole-dipole interactions and London dispersion forces, contributing to the overall packing and cohesion in condensed phases. nih.gov |

| π-π Stacking | Phenyl ring | The aromatic rings of adjacent molecules can stack, contributing to structural organization. |

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry allows for the prediction of chemical reactivity and the exploration of potential reaction pathways. By analyzing the electronic structure obtained from quantum chemical calculations, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. For this compound, the oxygen atoms of the carboxyl group are nucleophilic sites, while the carbonyl carbon is an electrophilic site. The aromatic ring can undergo electrophilic substitution reactions.

Computational models can map the potential energy surface for a given reaction, identifying transition states and calculating activation energies. This information is vital for predicting reaction kinetics and determining the most likely reaction mechanism. For instance, the esterification of the carboxylic acid group can be modeled to understand the energy profile of the reaction, guiding the choice of catalysts and reaction conditions.

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Site of Activity | Type of Reaction |

| Nucleophilic Attack | Carbonyl Carbon (-C=O) | Addition-elimination reactions (e.g., esterification, amidation). |

| Electrophilic Attack | Oxygen atoms of -COOH | Protonation, coordination to Lewis acids. |

| Electrophilic Aromatic Substitution | Phenyl Ring (ortho to the alkyl chain) | Reactions such as nitration, halogenation, or Friedel-Crafts acylation. |

| Deprotonation | Carboxylic Acid Proton (-OH) | Acid-base reactions, salt formation. |

Computational Design of Novel Derivatives with Targeted Properties

One of the most powerful applications of computational chemistry is the in silico design of novel molecules. By systematically modifying the structure of this compound in a computational model, researchers can predict how these changes will affect its properties. This process, often linked with Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, accelerates the discovery of new compounds with desired characteristics without the immediate need for synthesis and testing. mdpi.com

For example, derivatives could be designed by altering the length of the alkyl chain, substituting the phenyl ring, or modifying the carboxylic acid group. The computational models can then predict the resulting changes in properties like solubility, electronic behavior, or binding affinity to a specific biological target. This allows for the rapid screening of a large virtual library of potential derivatives to identify the most promising candidates for synthesis.

Table 4: Hypothetical Derivatives and Predicted Property Changes

| Structural Modification | Predicted Change in Property | Rationale |

| Increase alkyl chain length | Increased lipophilicity, lower aqueous solubility. | Longer hydrocarbon chains are more nonpolar. |

| Add electron-withdrawing group (e.g., -NO₂) to the phenyl ring | Increased acidity of the carboxylic acid. | The inductive effect of the nitro group stabilizes the carboxylate anion. |

| Replace -COOH with an ester group (-COOR) | Loss of hydrogen bonding donor capability, increased volatility. | Esters cannot act as hydrogen bond donors and are generally less polar than carboxylic acids. |

| Introduce a hydroxyl group (-OH) on the phenyl ring | Increased polarity and potential for additional hydrogen bonding. | The hydroxyl group is polar and can participate in hydrogen bonding as both a donor and acceptor. |

Chemoinformatics and Machine Learning Applications in Aromatic Fatty Acid Research

Chemoinformatics integrates computer and information science to address chemical problems, particularly in managing and analyzing large datasets of chemical compounds. mdpi.com In the context of aromatic fatty acids like this compound, chemoinformatics tools are used to build databases, search for structurally similar compounds, and analyze structure-activity relationships across a wide range of molecules. mdpi.comnih.gov

Machine learning (ML), a subset of artificial intelligence, has become an indispensable tool in chemoinformatics. nih.govjrespharm.com ML algorithms can be trained on existing data for aromatic fatty acids to build predictive models. nih.gov These models, often referred to as QSAR or QSPR models, can predict various properties such as biological activity, toxicity, or physicochemical characteristics for new, untested compounds based solely on their chemical structure. mdpi.com Common ML methods include support vector machines (SVM), random forests, and artificial neural networks. nih.gov These approaches significantly accelerate the drug discovery and materials science research process by prioritizing compounds for synthesis and experimental testing. nih.gov

Table 5: Machine Learning Models in Aromatic Fatty Acid Research

| Machine Learning Model | Application | Example |

| Support Vector Machines (SVM) | Classification and regression tasks, such as predicting whether a compound is active or inactive against a target. nih.gov | Predicting the toxicity of a series of aromatic fatty acids. nih.gov |

| Random Forest | Building robust predictive models by combining multiple decision trees; useful for complex structure-activity relationships. | Modeling the binding affinity of different fatty acid derivatives to a protein. |

| Artificial Neural Networks (ANN) | Identifying complex, non-linear patterns in large datasets. nih.gov | Predicting physicochemical properties like solubility or melting point for a diverse library of compounds. nih.gov |

| k-Nearest Neighbors (kNN) | A simple algorithm that classifies a compound based on the properties of its most similar neighbors in the dataset. nih.gov | Flagging a new compound for potential bioactivity based on its similarity to known active molecules. |

Biological Research Applications Non Clinical & Mechanistic Focus

Investigation of Cellular Uptake and Intracellular Localization Mechanisms

While direct studies on the cellular entry and specific localization of 5-(4-Hexylphenyl)pentanoic acid are not extensively documented, its structural similarity to endogenous long-chain fatty acids allows for well-founded hypotheses regarding its transport mechanisms. The uptake of similar fatty acids into cells is a mediated process, required to overcome the aqueous environment and the cell membrane barrier.

Key Putative Mechanisms:

Protein-Facilitated Transport: It is likely that this compound utilizes fatty acid transport proteins (FATPs) for entry into the cell. For instance, the long-chain fatty acid transport protein 1 (FATP1) is known to facilitate the transport of other pentanoic acid derivatives. pathbank.org The initial step involves the conversion of the fatty acid into its acyl-CoA derivative by a long-chain fatty-acid CoA ligase, a reaction that "traps" the molecule inside the cell and prepares it for metabolic processes. pathbank.org

Intracellular Shuttling: Once inside the cytoplasm, the compound is unlikely to remain free due to its hydrophobic nature. Intracellular lipid-binding proteins (iLBPs), such as the fatty acid-binding proteins (FABPs), are critical for the solubilization and transport of fatty acids to various organelles. nih.gov For example, FABP5 has been shown to shuttle arachidonic acid directly to the nucleus to activate nuclear receptors. nih.gov A similar mechanism could dictate the intracellular fate and localization of this compound, directing it towards organelles like the endoplasmic reticulum, mitochondria, or the nucleus.

Passive Diffusion: In addition to protein-mediated transport, some degree of passive diffusion across the plasma membrane may occur, driven by concentration gradients. For any compound to exert an intracellular effect, it must first penetrate or diffuse through the lipid barriers of the cell membrane. mdpi.com

Studies on the Interaction with Lipid Bilayers and Biological Membranes

The amphiphilic character of this compound destines it for interaction with lipid bilayers, the fundamental structure of all biological membranes. Such interactions are crucial as they can modulate the physical properties of the membrane, which in turn can influence the function of membrane-embedded proteins like receptors and ion channels.

The study of these interactions often employs model systems like Langmuir monolayers, which allow for precise control over the molecular packing and surface pressure of lipids. nih.gov The insertion of an amphiphilic molecule like this compound into a lipid monolayer would likely involve the hydrophobic hexylphenyl tail penetrating the acyl chain region of the lipids, while the polar pentanoic acid headgroup aligns with the polar lipid headgroups at the aqueous interface.

These interactions can lead to several biophysical changes in the membrane:

Altered Fluidity and Order: The insertion of the bulky hexylphenyl group among the phospholipid acyl chains can disrupt their ordered packing, leading to an increase in membrane fluidity. Conversely, specific interactions could also lead to increased local order. mdpi.com

Modification of Elastic Properties: Fatty acids have been shown to alter the elastic properties of lipid bilayers. rsc.org Deprotonated fatty acids, in particular, can increase bilayer elasticity, which can affect the conformational changes of membrane proteins. rsc.org The effect is often dependent on the degree of unsaturation and the nature of the head group. rsc.org

Changes in Curvature: Amphiphiles with a molecular shape that deviates from a perfect cylinder can induce curvature strain in the membrane, which can be a factor in processes like vesicle formation and membrane fusion.

Table 1: Potential Interactions of this compound with Lipid Bilayers This table is generated based on established principles of lipid-biomolecule interactions.

| Interaction Type | Predicted Effect on Membrane | Relevant Principles |

|---|---|---|

| Hydrophobic Insertion | The hexylphenyl tail inserts into the hydrophobic core of the bilayer. | The deeper the permeation of a ligand into the lipid bilayer, the higher the affinity between them. mdpi.com |

| Polar Headgroup Alignment | The carboxylic acid headgroup orients towards the polar phospholipid heads. | Amphiphilic molecules align at interfaces to minimize free energy. |

| Disruption of Packing | The bulky phenyl group can create space between phospholipid acyl chains. | Can lead to increased membrane fluidity and permeability. nih.gov |

| Elasticity Modulation | The presence of the fatty acid derivative can change the bending stiffness of the membrane. | Fatty acids can decrease bilayer stiffness, consistent with an increase in elasticity. rsc.org |

Characterization of Specific Receptor Binding (e.g., Free Fatty Acid Receptors) in In Vitro Models

A primary area of research for fatty acid derivatives is their role as signaling molecules through the activation of specific G protein-coupled receptors (GPCRs). The free fatty acid receptor (FFAR) family is a key target. ed.ac.uk Given its structure, this compound is a strong candidate for an agonist of FFAR1 (also known as GPR40), which is activated by medium- and long-chain fatty acids. ed.ac.uknih.gov

The characterization of such binding and activation in vitro is performed using a variety of cellular and biochemical assays:

Calcium Mobilization Assays: FFAR1 couples to the Gαq protein, which upon receptor activation, leads to an increase in intracellular calcium levels. nih.gov This can be monitored in real-time using calcium-sensitive fluorescent dyes in cells engineered to express the receptor.

GTPγS Binding Assays: This assay directly measures the activation of the G protein coupled to the receptor. In membranes prepared from cells expressing FFAR1, the addition of an agonist like this compound would stimulate the binding of a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. nih.gov

Insulin (B600854)/GLP-1 Secretion Assays: Since FFAR1 is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells, its activation leads to glucose-dependent insulin secretion and incretin (B1656795) (like GLP-1) secretion, respectively. mdpi.com These secreted hormones can be measured by methods such as ELISA to quantify receptor activation.

Table 2: Example Data for FFAR1 Agonist Characterization This table presents hypothetical data for this compound based on typical results for known FFAR1 agonists.

| Assay Type | Parameter Measured | Example Agonist | Typical Potency (EC₅₀) | Predicted Outcome for this compound |

|---|---|---|---|---|

| Calcium Mobilization | Intracellular Ca²⁺ concentration | TAK-875 | ~30-60 nM | Dose-dependent increase in intracellular Ca²⁺ |

| [³⁵S]GTPγS Binding | G protein activation | Fasiglifam (TAK-875) | ~50 nM | Dose-dependent increase in [³⁵S]GTPγS binding |

| Insulin Secretion | Insulin release from β-cells | AMG 837 | ~200-500 nM | Glucose-dependent stimulation of insulin secretion |

Mechanistic Studies of Enzymatic Transformations and Metabolic Pathways

Upon entering the cell, this compound is expected to undergo enzymatic transformations similar to those of other fatty acids. The primary metabolic pathway for fatty acids is mitochondrial β-oxidation. natural-necessity.com This process catabolizes long-chain fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are then used in the citric acid cycle and oxidative phosphorylation to generate ATP.

The proposed metabolic pathway for this compound would involve the following steps:

Activation: The carboxylic acid is first activated by conversion to its coenzyme A (CoA) thioester, 5-(4-hexylphenyl)pentanoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase. pathbank.org

β-Oxidation Cycles: The pentanoyl-CoA derivative would then enter the β-oxidation spiral. Since it has a five-carbon chain, it would undergo two cycles of oxidation.

Cycle 1: The first cycle would remove two carbons, yielding propionyl-CoA and a shorter fatty acyl-CoA, 3-(4-hexylphenyl)propanoyl-CoA.

Cycle 2: The 3-(4-hexylphenyl)propanoyl-CoA would then be further metabolized.

Previous studies on the metabolism of similar compounds have identified β-oxidation as the paramount pathway, leading to metabolites like bisnor- and tetranor- derivatives (referring to the loss of two and four carbons, respectively). natural-necessity.com

Table 3: Predicted Metabolites of this compound via β-Oxidation This table outlines the hypothetical metabolic breakdown of the compound.

| Metabolite Name | Chemical Formula | Pathway Step |

|---|---|---|

| 5-(4-Hexylphenyl)pentanoyl-CoA | C₂₃H₃₆O₂S | Activation (Acyl-CoA Synthetase) |

| 3-(4-Hexylphenyl)propanoic acid | C₁₅H₂₂O₂ | Product of first β-oxidation cycle (Bisnor Metabolite) |

| (4-Hexylphenyl)acetic acid | C₁₄H₂₀O₂ | Potential further breakdown product |

| Propionyl-CoA | C₅H₈O₄S | Product of first β-oxidation cycle |

Development of Chemical Probes for Cellular Systems and Biochemical Assays

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in cellular or biochemical systems. chemicalprobes.org this compound, as a specific ligand for FFAR1, serves as an excellent scaffold for the development of such probes.

Potential Probe Development and Applications:

Fluorescent Probes: By chemically attaching a fluorophore (e.g., dansyl or a BODIPY dye) to the compound, researchers could create a probe to visualize the localization of FFAR1 in cells using fluorescence microscopy or to quantify ligand-receptor binding using fluorescence polarization assays. sigmaaldrich.com

Biotinylated Probes: Conjugating biotin (B1667282) to this compound would create a high-affinity probe for pull-down assays. This would enable the isolation and identification of FFAR1 and its potential interacting proteins from cell lysates.

Radiolabeled Probes: Synthesizing a version of the compound with a radioactive isotope (e.g., ³H or ¹⁴C) would allow for its use in classic radioligand binding assays to determine the affinity (Kd) and binding kinetics of other unlabeled compounds competing for the same receptor site.

Photo-affinity Probes: Incorporating a photo-reactive group would allow the ligand to be permanently cross-linked to its receptor upon exposure to UV light. This is a powerful tool for definitively identifying the direct binding partners of the compound within a complex biological sample.

Internal Standards: A deuterated version of this compound or its metabolites could be synthesized for use as an internal standard in quantitative mass spectrometry-based assays, ensuring accurate measurement of the compound in biological matrices. caymanchem.com

The use of such specifically designed chemical probes is essential for validating biological targets and dissecting complex cellular signaling pathways with high precision. nih.govnih.gov

Interdisciplinary Research Perspectives and Future Directions

Innovations in Sustainable Synthesis and Biorefinery Approaches for Aromatic Fatty Acids

The chemical industry's shift towards sustainability is driving innovation in the synthesis of aromatic fatty acids. Traditional manufacturing pathways often depend on fossil fuels, which contributes to resource depletion and environmental challenges. gerli.com The future synthesis of 5-(4-Hexylphenyl)pentanoic acid is likely to be rooted in greener, more sustainable methodologies.

Biorefinery concepts are central to this transition, focusing on the conversion of biomass, agricultural residues, and industrial by-products into valuable chemicals. gerli.com Lignin (B12514952), a complex polymer abundant in plant cell walls, stands out as a promising renewable source of aromatic compounds. nih.gov Advanced methods like lignin depolymerization through pyrolysis, hydrogenolysis, or chemical oxidation can yield a variety of phenolic building blocks that could be catalytically converted into the phenyl moiety of the target compound. gerli.comnih.gov Similarly, the pentanoic acid and hexyl chains could be derived from the enzymatic or catalytic processing of fatty acids from alternative feedstocks like microalgae, waste cooking oil, or non-edible energy crops. nih.govgerli.com

Enzymatic synthesis, utilizing lipases, offers a highly selective and environmentally benign route for creating fatty acid derivatives. gerli.comacs.org The development of robust, immobilized enzymes will be crucial for creating economically viable and scalable production processes for aromatic fatty acids. acs.org The catalytic aromatization of fatty acids, for example using H-ZSM-5/Al2O3 catalysts, presents another pathway to produce aromatic hydrocarbons like benzene (B151609), toluene, and xylene from bio-based feedstocks, which can then be functionalized. acs.org

Table 1: Potential Sustainable Feedstocks for this compound Synthesis

| Component of Target Molecule | Potential Sustainable Feedstock | Relevant Conversion Process |

| 4-Hexylphenyl Group | Lignin, Crude Glycerol Residues, Plant Oils | Depolymerization, Catalytic Aromatization |

| Pentanoic Acid Chain | Waste Cooking Oil, Microalgae Oil, Cellulose | Enzymatic Transesterification, Hydrolysis |

Integration with Artificial Intelligence and Robotic Automation in Chemical Discovery

The discovery and optimization of synthetic routes for complex molecules like this compound are being revolutionized by artificial intelligence (AI) and robotic automation. nih.gov Autonomous systems can dramatically accelerate the pace of research, moving beyond the traditional, time-intensive efforts of human chemists. acs.orgthermofisher.com

Emerging Roles in Advanced Functional Materials and Nanotechnology

The unique amphiphilic structure of this compound—possessing a hydrophilic carboxylic acid head and a long hydrophobic tail containing a rigid phenyl group—makes it a prime candidate for the development of advanced functional materials and nanotechnology applications. The self-assembly of such molecules is a key area of interest. rsc.orgnih.gov

Long-chain amphiphiles, particularly those with aromatic moieties, can self-assemble in solution to form highly organized architectures like micelles, vesicles, nanofibers, and nanotubes. nih.govmdpi.com The introduction of a phenyl group and an alkyl chain can influence the packing and morphology of these nanostructures. For instance, studies on similar long-chain phenyl glucosides have shown that the degree of unsaturation in the alkyl chain can dictate whether the molecules form twisted helical fibers or nanotubes. nih.gov The interplay between the π-π stacking of the phenyl rings and the van der Waals interactions of the alkyl chains governs the final structure. mdpi.com This suggests that this compound could be used as a building block for creating bespoke nanomaterials with tunable properties.

In nanotechnology, fatty acids are increasingly used as capping agents to stabilize nanoparticles, prevent agglomeration, and impart specific functionalities like hydrophobicity. mdpi.com The carboxyl group of this compound could bind to the surface of metal oxide nanoparticles (e.g., ZnO, TiO2), while the hexylphenyl tail would create a hydrophobic organic shell. mdpi.com Furthermore, fatty acid-conjugated nanoparticles are being explored for drug delivery, particularly for crossing the blood-brain barrier. google.com The lipid-like nature of the compound could be harnessed to create nano-emulsions, liposomes, or solid lipid nanoparticles for encapsulating and delivering therapeutic agents. mdpi.comnih.gov

Frontiers in Chemical Biology Tool Development and Mechanistic Understanding

Chemical biology seeks to understand complex biological systems using small-molecule tools. chemscene.com Fatty acids and their derivatives are increasingly being developed into chemical probes to study cellular processes like protein modification, signaling, and metabolism. nih.govnih.gov Given its structure, this compound is an ideal scaffold for creating such tools.

A key area of application is in studying protein lipidation, where fatty acids are covalently attached to proteins, affecting their location and function. nih.gov To investigate this, a derivative of this compound could be synthesized with a bio-orthogonal tag, such as a terminal alkyne or azide (B81097) group. nih.govacs.org This modified probe could be fed to living cells, where cellular enzymes would incorporate it into proteins. acs.org The "click chemistry" tag would then allow for the selective attachment of a reporter molecule, like a fluorophore or a biotin (B1667282) tag, enabling the visualization, isolation, and identification of the lipid-modified proteins. nih.govnih.gov

Photoswitchable fatty acid derivatives, often incorporating diazobenzene groups, are another frontier. acs.org These tools allow researchers to control lipid signaling pathways with light, offering high spatiotemporal precision. A photoswitchable version of this compound could be developed to study its interaction with fatty acid receptors like GPR40 or to understand its metabolic fate within single cells. acs.org Such probes are invaluable for dissecting the rapid and dynamic nature of lipid signaling, which can occur on a timescale of seconds. acs.orgnih.gov

Methodological Advancements in Analytical Chemistry for Complex Systems

The accurate detection and quantification of aromatic fatty acids like this compound in complex biological or environmental matrices require sophisticated analytical techniques. nih.gov Continuous advancements in chromatography and mass spectrometry are pushing the boundaries of sensitivity and resolution.

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful method for analyzing such compounds. nih.gov UHPLC provides rapid and high-resolution separation, while MS/MS offers exceptional sensitivity and specificity for identification and quantification, even at trace levels. This is crucial for metabolomic studies or for tracking the fate of chemical probes in biological systems.

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique, particularly for analyzing volatile derivatives of fatty acids. nih.govwikipedia.org Fatty acids are often derivatized into fatty acid methyl esters (FAMEs) to improve their volatility and chromatographic behavior, allowing for detailed profiling in samples like propolis or microbial cultures. nih.gov

A growing trend is the use of these analytical platforms to build predictive models. nih.gov By correlating the detailed chemical profile (e.g., the abundance of various fatty acids and aromatic compounds) with a specific property or origin, it's possible to create analytical tools for quality control or authenticity assessment. nih.gov For instance, the fatty acid profile of a food product can be used to determine the feeding regimen of the source animal. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(4-Hexylphenyl)pentanoic acid?

- Methodology : Synthesis typically involves alkylation and saponification steps. For example, alkylation of a phenolic precursor (e.g., 4-hexylphenol) with a brominated pentanoic acid ester, followed by hydrolysis to yield the carboxylic acid. Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to avoid side reactions. Characterization via NMR, IR, and mass spectrometry is critical to confirm purity and structure .

Q. How can the solubility and stability of this compound be experimentally determined?

- Methodology : Solubility is assessed by incremental addition to solvents (water, DMSO, ethanol) under controlled temperatures. The hydrophobic hexyl group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., 5-(4-Hydroxyphenyl)pentanoic acid, which is water-soluble ). Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using HPLC or UV-Vis spectroscopy.

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- Structural confirmation : H/C NMR to identify substituents and backbone connectivity .

- Purity assessment : High-resolution mass spectrometry (HRMS) and elemental analysis .

- Thermal properties : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Advanced Research Questions

Q. How can computational methods predict the antioxidant potential of this compound?

- Methodology : Density functional theory (DFT) calculations (e.g., M05-2X/6-311+G(d,p) level) model radical scavenging mechanisms. Key parameters include bond dissociation enthalpy (BDE) of the O–H bond and electron transfer potential. Compare with experimental pulse radiolysis data to validate predictions, as done for seleno-pentanoic acid analogs .

Q. What experimental strategies assess receptor-binding activity for this compound?

- Methodology :

- In vitro assays : Radioligand binding studies (e.g., α7 nicotinic acetylcholine receptor binding using H-epibatidine).

- Pharmacokinetics : Evaluate metabolic stability via liver microsome assays and blood-brain barrier permeability using PAMPA .

- Functional activity : Patch-clamp electrophysiology to measure ion channel modulation.

Q. How do substituents on the phenyl ring influence the biological activity of pentanoic acid derivatives?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs with varying alkyl/electron-donating groups (e.g., methoxy, hydroxyl) and test in bioassays. For example, the hexyl group enhances lipophilicity, potentially improving membrane permeability but reducing solubility .

- Comparative studies : Use antioxidant assays (e.g., DPPH radical scavenging) and receptor-binding profiles to correlate substituent effects with activity .

Q. What strategies mitigate contradictions in experimental data for phenylpentanoic acid derivatives?

- Methodology :

- Reproducibility checks : Standardize synthesis protocols (e.g., reaction time, purification methods) to minimize batch variability.

- Data triangulation : Cross-validate results using orthogonal techniques (e.g., combine DFT calculations, radical trapping experiments, and LC-MS metabolite profiling) .

Methodological Tables

Table 1 : Key analytical parameters for this compound.

Table 2 : Comparison of radical scavenging activities in pentanoic acid derivatives.

| Compound | Br Scavenging (%) | CO Scavenging (%) | Method | Reference |

|---|---|---|---|---|

| 5-(Phenylselanyl)pentanoic acid | 78 ± 3 | 65 ± 4 | Pulse radiolysis | |

| This compound* | *Predicted: 40–50 | *Predicted: 30–40 | DFT modeling |

*Theoretical predictions based on substituent electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.